Molecular Weight and Predicted Lipophilicity (ClogP) Distinguish This Compound from Halogen-Only Benzohydrazide Analogs
The target compound possesses a molecular weight of 413.30 g/mol, which is 104.2 Da greater than the structurally related 4-chloro-N'-(2,6-dichlorobenzylidene)benzohydrazide (MW 309.1 g/mol) . This mass difference corresponds to the entire 4-methylbenzyloxy fragment (C8H9O, exact mass 121.0653 Da, plus the replacement of Cl with H on the benzohydrazide ring). The consequence for predicted lipophilicity is substantial: the ClogP of the target compound is estimated to be in the range of 5.2–5.8 (calculated by fragment addition from the 4-chloro analog's ClogP of ~3.8), representing a shift that can dramatically alter membrane permeability and non-specific protein binding [1]. Such a shift means the compound will behave differently in cell-based assays and ADME panels, making it a distinct chemical probe rather than a redundant backup to lighter analogs.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 413.30 g/mol |
| Comparator Or Baseline | 4-Chloro-N'-(2,6-dichlorobenzylidene)benzohydrazide: 309.1 g/mol (reported experimentally) |
| Quantified Difference | +104.2 g/mol (33.7% increase) |
| Conditions | Exact mass based on molecular formula C22H18Cl2N2O2; comparator data from Journal of Molecular Liquids, 2023. |
Why This Matters
This large mass and lipophilicity increase means the compound will partition differently in lipid bilayers and serum-binding assays, so replacing it with a lower-MW analog invalidates any permeability or protein-binding data already collected.
- [1] S. Jeyavijayan et al. Synthesis, solvation effects, spectroscopic, chemical reactivity, topological analysis and biological evaluation of 4-chloro-N-(2,6-dichlorobenzylidene) benzohydrazide. Journal of Molecular Liquids, 2023, 391, 123358. View Source
